molecular formula C12H11NO2 B1325501 2-(2,4-Dimethylbenzoyl)oxazole CAS No. 898784-44-6

2-(2,4-Dimethylbenzoyl)oxazole

Cat. No. B1325501
M. Wt: 201.22 g/mol
InChI Key: CSPFCDAZISAQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylbenzoyl)oxazole, often abbreviated as DMBO, is a chemical compound that belongs to the class of oxazole. It has an empirical formula of C12H11NO2 and a molecular weight of 201.22 .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethylbenzoyl)oxazole consists of a five-membered oxazole ring attached to a 2,4-dimethylbenzoyl group . The SMILES string representation of the molecule is Cc1ccc(c(C)c1)C(=O)c2ncco2 .

Scientific Research Applications

Antiprotozoal Activity

2-Amino-4-phenyloxazole derivatives, including those structurally related to 2-(2,4-Dimethylbenzoyl)oxazole, have been studied for their antiprotozoal activity. These compounds, synthesized by microwave irradiation, showed promising activity against protozoa like Giardia lamblia and Trichomonas vaginalis. Notably, 2-amino-4-(p-benzoyloxyphenyl)-oxazole exhibited higher in vitro antigiardial activity than the commercial drug metronidazole, suggesting potential for future antiprotozoal therapies (Carballo et al., 2017).

Synthesis and Characterization

A series of 2,4,5-trisubstituted oxazoles, related to 2-(2,4-Dimethylbenzoyl)oxazole, were synthesized and characterized, providing insight into the chemical properties of such compounds. The study included X-ray crystallography and DFT modelling, highlighting their potential in various applications due to their unique electronic structures (Kadam, Shaikh, & Patel, 2016).

Medicinal Chemistry

Oxazole compounds, including derivatives like 2-(2,4-Dimethylbenzoyl)oxazole, have shown versatile biological activities. They bind with enzymes and receptors in biological systems, displaying a wide range of medicinal applications such as antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, antiparasitic, anti-obesitic, anti-neuropathic, and antioxidative activities (Zhang, Zhao, & Zhou, 2018).

Photophysics

The study of photophysical properties of naphthoxazole derivatives, structurally related to 2-(2,4-Dimethylbenzoyl)oxazole, revealed their potential as fluorescent probes and dyes in dye lasers. The research focused on solvent and media effects on their UV–Vis absorption and fluorescence spectra, indicating significant intramolecular charge transfer during the excitation process (Curitol et al., 2013).

Future Directions

Oxazole derivatives, including 2-(2,4-Dimethylbenzoyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being actively exploited worldwide for their medicinal value and are becoming a significant heterocyclic nucleus for drug discovery .

properties

IUPAC Name

(2,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFCDAZISAQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=NC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642122
Record name (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)oxazole

CAS RN

898784-44-6
Record name (2,4-Dimethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.